Product packaging for Ivabradine impurity 7-d6(Cat. No.:)

Ivabradine impurity 7-d6

Cat. No.: B12414193
M. Wt: 488.6 g/mol
InChI Key: BOMTZDFJQBFTCB-QNCBENPESA-N
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Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a drug substance or final pharmaceutical product. pharmainfo.inmedwinpublishers.com Its importance cannot be overstated, as even minute quantities of certain impurities can have significant implications for a drug's safety and effectiveness. longdom.orgbiomedres.us Potentially toxic impurities can pose health risks to patients, ranging from mild allergic reactions to severe adverse effects. biomedres.us Furthermore, some impurities can compromise the stability of the active pharmaceutical ingredient (API), leading to a reduction in potency and shelf-life. longdom.org

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), that dictate the acceptable levels of impurities in pharmaceutical products. biomedres.usresearchgate.net Adherence to these standards is a non-negotiable prerequisite for market approval. longdom.org Consequently, impurity profiling serves as a crucial quality control tool throughout the drug development and manufacturing lifecycle. pharmainfo.in

A variety of sophisticated analytical techniques are employed for impurity profiling. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for separating impurities from the API. pharmainfo.inbiomedres.us Spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are then used for the structural elucidation and identification of these separated impurities. pharmainfo.inresearchgate.net The hyphenation of these techniques, such as LC-MS and GC-MS, provides a powerful combination of separation and identification capabilities. researchgate.net

Table 1: Key Analytical Techniques in Impurity Profiling

TechniquePrimary Function
High-Performance Liquid Chromatography (HPLC)Separation of non-volatile and thermally unstable compounds. pharmainfo.in
Gas Chromatography (GC)Separation of volatile compounds. pharmainfo.inbiomedres.us
Mass Spectrometry (MS)Identification and structural elucidation based on mass-to-charge ratio. biomedres.usresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural information about molecules. pharmainfo.in
Hyphenated Techniques (e.g., LC-MS, GC-MS)Combination of separation and identification for comprehensive analysis. researchgate.net

Role of Stable Isotope Labeled Compounds in Advanced Pharmaceutical Research

Stable isotope labeled (SIL) compounds have become indispensable tools in modern pharmaceutical research, offering a non-radioactive and safe method for a wide range of applications. medchemexpress.commetsol.com The key principle behind their utility is that the substitution of an atom with its heavier, stable isotope does not significantly alter the molecule's chemical properties, but it does create a distinct mass signature that can be readily detected by mass spectrometry. symeres.commedchemexpress.com

One of the most significant applications of SIL compounds is in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. metsol.commoravek.com By using a labeled version of a drug, researchers can accurately trace its metabolic fate and identify its various metabolites. symeres.commedchemexpress.com

Deuterium (B1214612) labeling, the replacement of hydrogen with its stable isotope deuterium, is a particularly common and powerful strategy. symeres.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect." bioscientia.deijeat.org This effect can slow down the metabolic cleavage of the C-D bond, potentially leading to a longer drug half-life and an altered metabolic profile. bioscientia.deijeat.org This property has been harnessed in the development of "deuterated drugs," where strategic deuteration can improve a drug's pharmacokinetic properties and, in some cases, reduce the formation of toxic metabolites. nih.govnih.gov The first FDA-approved deuterated drug was deutetrabenazine. nih.govresearchgate.net

Table 2: Applications of Stable Isotope Labeled Compounds in Pharmaceutical Research

Application AreaDescription
Pharmacokinetic (ADME) StudiesTracing the absorption, distribution, metabolism, and excretion of drugs. metsol.commoravek.com
Metabolite IdentificationIdentifying the products of drug metabolism in the body. medchemexpress.com
Quantitative AnalysisServing as internal standards for the accurate quantification of unlabeled compounds in biological matrices. symeres.com
Mechanistic StudiesElucidating the mechanisms of chemical reactions and enzyme kinetics. symeres.com
Deuterated Drug DevelopmentModifying pharmacokinetic properties to enhance efficacy and safety. nih.govnih.gov

Contextualizing Ivabradine (B130884) Impurity 7-d6 within Pharmaceutical Impurity Science

Ivabradine is a medication that works by selectively inhibiting the I(f) current in the sinoatrial node, thereby reducing heart rate. medchemexpress.com As with any synthesized pharmaceutical, the manufacturing process of ivabradine can result in the formation of various impurities. "Ivabradine impurity 7" is one such substance that needs to be monitored and controlled.

"Ivabradine impurity 7-d6" is the deuterium-labeled version of Ivabradine impurity 7. medchemexpress.comszabo-scandic.com The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This specific labeled compound serves a critical role in the analytical chemistry of ivabradine.

The primary application of this compound is as an internal standard for the quantitative analysis of Ivabradine impurity 7 in drug substance and product samples. In analytical methods such as LC-MS, a known amount of the deuterated impurity is added to the sample. Because this compound is chemically identical to the unlabeled impurity, it behaves similarly during sample preparation and analysis. However, its different mass allows the mass spectrometer to distinguish between the two. By comparing the signal of the unlabeled impurity to the known concentration of the labeled internal standard, a highly accurate and precise quantification of the impurity can be achieved. This is crucial for ensuring that the levels of this specific impurity remain within the strict limits set by regulatory authorities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34N2O6 B12414193 Ivabradine impurity 7-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H34N2O6

Molecular Weight

488.6 g/mol

IUPAC Name

3-[1,1,2,2,3,3-hexadeuterio-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

InChI

InChI=1S/C27H34N2O6/c1-32-22-12-18-6-10-28(26(30)16-20(18)14-24(22)34-3)8-5-9-29-11-7-19-13-23(33-2)25(35-4)15-21(19)17-27(29)31/h12-15H,5-11,16-17H2,1-4H3/i5D2,8D2,9D2

InChI Key

BOMTZDFJQBFTCB-QNCBENPESA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC2=CC(=C(C=C2CC1=O)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC

Origin of Product

United States

Synthetic Methodologies and Isotopic Derivatization of Ivabradine Impurity 7 D6

Principles of Deuterium (B1214612) Labeling in Pharmaceutical Impurities

Deuterium labeling involves the replacement of hydrogen atoms with their stable, heavier isotope, deuterium. This substitution, while seemingly minor, can have significant effects on the physicochemical properties of a molecule, a phenomenon leveraged in pharmaceutical research. researchgate.netchem-station.com The core principle behind the utility of deuterium labeling is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond is present at that position. smolecule.com

In the context of pharmaceutical impurities, deuterium labeling serves several key purposes:

Internal Standards for Bioanalysis: Deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS) and liquid chromatography (LC). veeprho.comveeprho.com Since they have nearly identical chemical properties and retention times to their non-labeled counterparts but a different mass, they can be used to accurately quantify the concentration of the impurity in biological matrices.

Metabolic Studies: Deuteration can alter the metabolic profile of a drug or impurity. nih.gov By strategically placing deuterium at sites of metabolic activity, researchers can slow down metabolism at that position, potentially leading to a "metabolic switching" effect where the body metabolizes the compound at other sites. nih.gov This helps in identifying and characterizing metabolites.

Mechanistic Studies: The KIE can be used to study the mechanisms of chemical reactions and enzymatic transformations. chem-station.com By observing the rate change upon deuteration, researchers can determine if a specific C-H bond cleavage is a rate-determining step in a reaction.

The substitution of hydrogen with deuterium is considered one of the most conservative examples of bioisosterism, as it generally retains the biological activity of the original compound while potentially improving its pharmacokinetic profile. nih.gov

PropertyHydrogen (¹H)Deuterium (²H or D)
Symbol HD
Natural Abundance ~99.98%~0.015%
Atomic Mass (amu) 1.0082.014
Neutrons 01
Bond Strength (C-E) WeakerStronger
Vibrational Frequency (C-E) HigherLower

Precursor Synthesis Strategies for Ivabradine (B130884) Impurity 7 Deuteration

The synthesis of Ivabradine impurity 7-d6 requires the strategic introduction of deuterium atoms into the molecular structure. This is typically achieved by using deuterated precursors or reagents during the synthesis. The general synthetic pathway for Ivabradine and its impurities often involves the coupling of two key fragments: a benzazepine moiety and a bicyclic amine component. veeprho.comgoogleapis.com

Strategies for the deuteration of precursors for Ivabradine impurity 7 can include:

Use of Deuterated Starting Materials: The synthesis can begin with commercially available or custom-synthesized deuterated building blocks. For instance, if the deuterium labels are to be placed on a specific alkyl chain, a deuterated version of the corresponding alkyl halide or amine can be used in the coupling reaction.

Deuterium Gas in Reduction Reactions: Catalytic hydrogenation or reductive amination steps are common in the synthesis of amine-containing compounds like Ivabradine and its impurities. googleapis.com By replacing hydrogen gas (H₂) with deuterium gas (D₂), deuterium atoms can be incorporated at specific positions.

Deuterated Reducing Agents: Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) can be used to introduce deuterium during the reduction of carbonyl groups or other reducible functionalities in a precursor molecule. google.com

Hydrogen-Deuterium (H/D) Exchange Reactions: Precursors with acidic protons can undergo H/D exchange when treated with a deuterium source, such as deuterated water (D₂O), deuterated acids, or deuterated bases, often in the presence of a catalyst. hwb.gov.in

The specific strategy depends on the desired location of the deuterium labels in the final this compound molecule.

Reaction Pathways and Mechanisms for Deuterium Incorporation in this compound

Several reaction pathways can be employed for the incorporation of deuterium into the structure of Ivabradine impurity 7.

Catalytic Hydrogen Isotope Exchange: This is a powerful method for introducing deuterium into a molecule. It often involves the use of a transition metal catalyst (e.g., palladium, platinum, ruthenium) and a deuterium source like D₂ gas or D₂O. researchgate.net The mechanism typically involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination with a deuterium source to form a C-D bond. This method can be used to deuterate specific positions, such as those adjacent to a carbonyl group or on an aromatic ring.

Reductive Amination with Deuterated Reagents: If the synthesis of an impurity involves the formation of an amine via reductive amination, deuterium can be introduced by using a deuterated reducing agent like sodium cyanoborodeuteride (NaBD₃CN) or by performing the reaction under a D₂ atmosphere with a suitable catalyst.

Deuterium Exchange Reactions: These reactions involve the direct replacement of hydrogen atoms with deuterium. smolecule.com For instance, protons on carbons alpha to a carbonyl group can be exchanged for deuterium under acidic or basic conditions using a deuterated solvent. Metal-free deuteration methods have also been developed for the selective ortho-deuteration of nitrogen heterocycles. smolecule.com

Below is a table summarizing common deuteration methods:

MethodDeuterium SourceCatalyst/ReagentAdvantagesDisadvantages
Catalytic H/D Exchange D₂ gas, D₂OPd/C, PtO₂, Ru nanoparticles researchgate.netHigh deuterium incorporation, can be regioselective.May require high pressure/temperature, potential for side reactions.
Reductive Deuteration D₂ gasPd/C, Raney NickelEfficient for reducing double bonds and incorporating deuterium.Limited to molecules with reducible functional groups.
Deuterated Reducing Agents NaBD₄, LiAlD₄-Mild reaction conditions, specific to certain functional groups.Stoichiometric use of expensive reagents.
Acid/Base Catalyzed Exchange D₂O, deuterated acids/basesAcid or baseSimple procedure for exchangeable protons.Limited to acidic C-H bonds.

Purification and Isolation Techniques for Isotopic Purity

After the synthesis of this compound, purification is a critical step to ensure high chemical and isotopic purity. moravek.com The final product must be separated from unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts.

Common techniques for the purification and isolation of isotopically labeled compounds include:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the purification of pharmaceutical compounds. veeprho.commoravek.com Reversed-phase HPLC is particularly effective for separating compounds based on their polarity. While deuterated and non-deuterated compounds have very similar retention times, HPLC is excellent for removing other chemical impurities. Preparative HPLC can be used to isolate the pure deuterated compound.

Flash Chromatography: For larger scale purifications, flash chromatography on silica gel or other stationary phases is often employed as a preliminary purification step to remove major impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily an analytical technique for structure elucidation, NMR is also crucial for determining the level of deuterium incorporation and the isotopic purity of the sample. hwb.gov.inmoravek.com It can confirm the position of the deuterium labels and quantify the percentage of deuteration.

Mass Spectrometry (MS): Coupled with LC (LC-MS), mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess its isotopic distribution. veeprho.com

The choice of purification technique depends on the scale of the synthesis and the nature of the impurities present. Often, a combination of chromatographic techniques is required to achieve the desired level of purity for use as an analytical standard. acs.org

TechniquePrinciple of SeparationApplication in Deuterated Compound Purification
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phase.High-resolution separation from chemical impurities. Isolation of the target compound. moravek.comacs.org
Flash Chromatography Adsorption chromatography under pressure.Rapid, medium-resolution purification for removing major impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin properties in a magnetic field.Determination of isotopic purity and confirmation of deuterium incorporation sites. hwb.gov.in
Mass Spectrometry (MS) Mass-to-charge ratio.Confirmation of molecular weight and assessment of isotopic enrichment.

Advanced Spectroscopic and Chromatographic Characterization of Ivabradine Impurity 7 D6

Mass Spectrometry (MS) Applications for Molecular Weight and Deuterium (B1214612) Content Determination

Mass spectrometry is an indispensable technique for the analysis of isotopically labeled compounds, offering precise measurement of molecular weight and confirmation of deuterium incorporation. wikipedia.org For Ivabradine (B130884) Impurity 7-d6, MS verifies the mass increase resulting from the substitution of six hydrogen atoms with deuterium, thereby confirming the success of the labeling process. simsonpharma.com This technique is crucial for ensuring the isotopic enrichment and chemical purity of the standard. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For Ivabradine Impurity 7-d6, the parent compound, Ivabradine Impurity 7, has a chemical formula of C₁₂H₁₇NO₂. simsonpharma.comdaicelpharmastandards.com The deuterated analog, with six deuterium atoms typically replacing the hydrogens on the two methoxy (B1213986) groups, would have the elemental formula C₁₂H₁₁D₆NO₂.

HRMS analysis distinguishes the exact mass of this compound from other potential elemental compositions, confirming the molecular formula and, by extension, the successful incorporation of the deuterium atoms.

Table 1: Theoretical Exact Mass Data for Ivabradine Impurity 7 and its d6 Analog

CompoundMolecular FormulaTheoretical Exact Mass (m/z)
Ivabradine Impurity 7C₁₂H₁₇NO₂207.1259
This compoundC₁₂H₁₁D₆NO₂213.1636

Tandem mass spectrometry (MS/MS) is employed to fragment a selected precursor ion and analyze the resulting product ions. This process provides detailed structural information and is particularly useful for confirming the specific location of isotopic labels within a molecule. The fragmentation pattern of this compound, when compared to its non-deuterated counterpart, reveals shifts in the mass-to-charge ratio (m/z) of fragments containing the deuterium labels.

In the analysis of Ivabradine and its degradation products, specific fragmentation pathways have been identified that involve the benzocyclobutene and benzoazepine rings. nih.gov For this compound, fragmentation of the molecular ion ([M+H]⁺) would be expected to yield product ions where the deuterium labels on the dimethoxybicyclo[4.2.0]octa-triene moiety are retained. For instance, fragments containing the two methoxy groups would show a mass increase of 6 Da compared to the corresponding fragments from the unlabeled compound, confirming the position of the deuterium atoms.

Table 2: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)Interpretation
214.17 ( [M+H]⁺ )[C₁₀H₅D₆O₂]⁺171.11Fragment corresponding to the dimethoxy-d6-bicyclo[4.2.0]octa-triene portion, confirming label retention.
214.17 ( [M+H]⁺ )[C₂H₆N]⁺44.05Fragment corresponding to the N-methylmethanamine side chain (loss of the labeled ring).

The natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) results in a characteristic isotopic distribution pattern for any given molecule in a mass spectrum. The introduction of six deuterium atoms into Ivabradine Impurity 7 significantly alters this pattern. nih.gov The analysis of the isotopic cluster of the molecular ion provides a powerful method to confirm the number of deuterium atoms incorporated. The resulting distribution profile serves as a distinct signature for the d6-labeled compound, allowing for its differentiation from unlabeled or partially labeled species. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Ivabradine Impurity 7, signals corresponding to the protons of the two methoxy groups would typically appear as sharp singlets. For this compound, where these protons are replaced by deuterium, these signals will be absent. This absence is a definitive confirmation of successful deuteration at the intended positions. The remaining signals in the spectrum corresponding to the aromatic and aliphatic protons of the molecule should remain, confirming the integrity of the core structure.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityKey Feature
Aromatic Protons6.70 - 6.80SingletsConfirms bicyclo-octa-triene ring structure.
Methoxy Protons (-OCD₃)N/AN/ASignal absence confirms deuteration.
N-Methyl Protons (-NCH₃)~2.40SingletConfirms N-methyl group integrity.
Aliphatic Protons2.50 - 4.30MultipletsConfirms core aliphatic structure.

Table 4: Expected ¹³C NMR Data for this compound

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Key Feature
Aromatic Carbons110 - 150Unchanged signals confirming the aromatic ring system.
Methoxy Carbons (-OCD₃)~55Signal appears as a low-intensity multiplet due to C-D coupling, confirming deuteration.
N-Methyl Carbon (-NCH₃)~35Unchanged signal confirming the N-methyl group.
Aliphatic Carbons20 - 60Unchanged signals confirming the core aliphatic structure.

Deuterium NMR (²H NMR) for Confirmation of Deuterium Labeling Sites

Deuterium Nuclear Magnetic Resonance (²H or D-NMR) spectroscopy is a powerful tool for directly observing deuterium nuclei, thereby confirming the successful incorporation of deuterium at specific molecular positions. akjournals.com Unlike proton (¹H) NMR, ²H NMR specifically detects the signals from deuterium atoms, providing unambiguous evidence of deuteration. sigmaaldrich.comsimsonpharma.com

For this compound, the deuterium labeling is on a methoxy group. The ²H NMR spectrum is expected to show a distinct resonance corresponding to the -OCD₃ group. The chemical shift of this signal would be nearly identical to that of the corresponding -OCH₃ protons in the non-deuterated analogue, typically appearing in the range of 3.5-4.0 ppm. illinois.edupaulussegroup.comepfl.ch Due to the spin quantum number of deuterium being 1 (I=1), the signal may appear as a singlet, as deuterium-deuterium couplings are generally very small and often not resolved. huji.ac.il The presence of this specific signal and the absence of a significant proton signal in the corresponding region of the ¹H NMR spectrum would confirm the high isotopic enrichment at the intended site. akjournals.com

Key Interpretive Points for ²H NMR of this compound:

Signal Presence: A resonance peak in the ²H NMR spectrum confirms the presence of deuterium.

Chemical Shift: The position of the peak helps in assigning it to a specific functional group (e.g., methoxy group).

Integration: The integral of the deuterium signal can be used to quantify the level of deuteration at that site.

Absence of ¹H Signal: Concurrently, the disappearance or significant reduction of the corresponding proton signal in the ¹H NMR spectrum provides further evidence of successful labeling.

A hypothetical data table summarizing the expected ²H NMR characteristics is presented below.

Interactive Table 1: Expected ²H NMR Data for this compound

ParameterExpected ValueInterpretation
Chemical Shift (δ)~3.8 ppmCorresponds to the deuterated methoxy group (-OCD₃).
MultiplicitySingletDue to small or unresolved deuterium-deuterium coupling constants.
LinewidthBroader than ¹H signalsA characteristic feature of quadrupolar nuclei like deuterium.
IntegrationCorresponds to 3 DeuteronsConfirms the -d6 labeling on the methoxy group.

Chromatographic Purity Assessment and Method Development

Chromatographic techniques are fundamental for assessing the purity of pharmaceutical compounds and for separating the active pharmaceutical ingredient (API) from any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry. For this compound, a stability-indicating HPLC method is essential to separate it from the parent ivabradine, other related impurities, and any potential degradation products. rsc.orgakjournals.comrsc.org

Method development would typically involve screening various stationary phases and mobile phase compositions to achieve optimal separation. Reversed-phase HPLC is commonly employed for ivabradine and its impurities. akjournals.comakjournals.com A C18 or a phenyl-based column can provide the necessary selectivity. rsc.orgakjournals.com Gradient elution is often preferred to resolve a complex mixture of impurities with varying polarities in a reasonable timeframe. akjournals.comgoogle.com

The detection is typically carried out using a photodiode array (PDA) detector, with a wavelength set around 285 nm, where the benzazepine chromophore of ivabradine and its related compounds exhibit strong absorbance. rsc.org The method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, linearity, precision, and accuracy for quantifying impurities. nih.gov Given that ivabradine possesses a stereocenter, chiral HPLC methods may also be developed to separate enantiomeric or diastereomeric impurities. nih.govmdpi.com

A representative HPLC method for the analysis of this compound is outlined in the table below.

Interactive Table 2: Representative HPLC Method Parameters for Purity Assessment

ParameterConditionRationale
Column Zorbax Phenyl or equivalent (e.g., 150 x 4.6 mm, 3.5 µm)Phenyl columns offer alternative selectivity for aromatic compounds. rsc.org
Mobile Phase A 0.075% Trifluoroacetic acid in waterProvides good peak shape for basic compounds like ivabradine. rsc.org
Mobile Phase B Acetonitrile/Methanol mixtureCommon organic modifiers in reversed-phase chromatography. rsc.org
Elution Mode GradientTo effectively separate impurities with a range of polarities. akjournals.com
Flow Rate 1.0 - 1.5 mL/minTypical flow rate for analytical scale HPLC. rsc.org
Column Temperature 30 - 45 °CTo ensure reproducible retention times. google.com
Detection PDA at 285 nmWavelength of maximum absorbance for ivabradine and related structures. rsc.org
Injection Volume 10 µLStandard injection volume for analytical HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification and characterization of impurities, even at trace levels. nih.govijpsdronline.com For this compound, LC-MS serves two primary purposes: confirming the molecular weight of the deuterated impurity and profiling for any other related substances. frontiersin.org

Following chromatographic separation using a method similar to the one described for HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of ivabradine and its analogues, as the tertiary amine in the structure is readily protonated. nih.govnih.gov

The mass spectrometer would be operated in full scan mode to detect all ionizable species. The expected protonated molecule [M+H]⁺ for this compound would be observed at an m/z value that is 6 units higher than that of its non-deuterated counterpart, confirming the incorporation of six deuterium atoms. Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion and obtain structural information, confirming that the deuterium label is on the methoxy group. researchgate.netresearchgate.net

Interactive Table 3: Expected LC-MS Data for this compound

ParameterExpected ObservationSignificance
Ionization Mode Positive Electrospray Ionization (ESI+)Efficiently ionizes the basic nitrogen atoms in the molecule. nih.gov
Parent Ion [M+H]⁺ m/z corresponding to C₂₇H₃₀D₆N₂O₅ + H⁺Confirms the molecular weight and successful incorporation of six deuterium atoms.
Isotopic Pattern Characteristic isotopic distribution for the elemental formulaProvides confidence in the assigned elemental composition.
MS/MS Fragmentation Fragmentation pattern consistent with the structureCan confirm the location of the deuterium label on the methoxy group by observing mass shifts in specific fragment ions.

Analytical Applications of Ivabradine Impurity 7 D6 As an Internal Standard

Development and Validation of Bioanalytical Methods Utilizing Ivabradine (B130884) Impurity 7-d6

The development and validation of bioanalytical methods are essential for reliable drug quantification. Ivabradine Impurity 7-d6 is frequently used as an internal standard in these methods, which are validated according to guidelines from bodies like the International Council for Harmonisation (ICH). brieflands.comresearchgate.net Validation ensures that the analytical method is accurate, precise, specific, and robust for its intended purpose. brieflands.com

A study developing a liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of ivabradine and its metabolite, N-demethylivabradine, in human plasma utilized a stable isotope-labeled (SIL) internal standard. researchgate.net The validation of such methods typically involves assessing parameters like linearity, precision, accuracy, selectivity, and robustness. researchgate.netresearchgate.net For instance, in the validation of a reverse-phase high-performance liquid chromatographic (RP-HPLC) method for ivabradine, linearity was established over a concentration range of 30-210 μg/ml with a high correlation coefficient (R=0.9998). researchgate.netnih.gov

A significant challenge in bioanalysis is the "matrix effect," where co-eluting components from the sample matrix (like plasma or urine) interfere with the ionization of the target analyte, leading to ion suppression or enhancement. waters.com This variability can compromise the accuracy of quantitative results. The use of a stable isotope-labeled internal standard, such as this compound, is a primary strategy to compensate for these matrix effects. waters.com

Because the SIL internal standard is chemically almost identical to the analyte, it experiences similar matrix effects and variability during sample preparation and analysis. nih.gov By comparing the analyte's signal response to that of the known concentration of the internal standard, analysts can correct for these variations. nih.gov This approach is crucial for correcting interindividual variability in drug recovery from patient plasma samples, ensuring more accurate measurements. nih.gov For example, studies have shown that the recovery of highly plasma protein-bound drugs can vary significantly between individuals, a variability that can only be corrected by an isotope-labeled internal standard. nih.gov The accuracy of a method is often determined by recovery studies at different concentration levels. humanjournals.com Validated methods for ivabradine have demonstrated high accuracy, with mean percent recovery values around 98-99%. researchgate.net

Table 1: Example of Accuracy Validation Data for an Ivabradine Assay

Concentration LevelAmount Added (µg/ml)Amount Found (µg/ml)% RecoveryMean % Recovery
80%80.179.899.63%99.45%
100%100.299.299.00%99.45%
120%120.3119.999.67%99.45%

This table is interactive and represents typical data from accuracy validation studies.

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. brieflands.com When using this compound in LC-MS/MS analysis, specificity is achieved by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard. researchgate.net This ensures that the detected signal corresponds only to the compounds of interest.

In method validation, specificity is often assessed by comparing the chromatograms of blank samples (matrix without the drug) with those of samples spiked with the analyte and internal standard. brieflands.com The absence of interfering peaks at the retention times of ivabradine and its internal standard demonstrates the method's specificity. brieflands.comresearchgate.net This is particularly important in the analysis of complex biological matrices where numerous endogenous substances could potentially interfere with the assay. researchgate.net

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. humanjournals.com Parameters that might be varied include mobile phase composition, pH, and flow rate. humanjournals.comijapbjournal.com The use of a SIL internal standard like this compound contributes to the method's robustness, as it co-elutes with the analyte and is subject to the same minor variations in chromatographic conditions, thus maintaining a consistent analyte-to-internal standard response ratio. waters.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the percent relative standard deviation (%RSD). researchgate.net Assays for ivabradine have demonstrated excellent intra- and inter-day precision, with %RSD values consistently below 2%, which is within the acceptable limits set by regulatory guidelines. researchgate.net The SIL internal standard is key to achieving such high precision by correcting for random errors that can occur during sample processing and injection. nih.gov

Table 2: Summary of Intra-day and Inter-day Precision for an Ivabradine HPLC Assay

Concentration (µg/ml)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
300.540.88
1200.310.65
2100.250.42

This table is interactive and shows typical precision results from a validated method.

Quantification of Ivabradine and Related Substances in Research Samples

This compound is essential for the accurate quantification of ivabradine and its metabolites, such as N-desmethyl ivabradine, in various research samples, including human plasma. veeprho.comresearchgate.net For pharmacokinetic studies, a validated LC-MS/MS method using a SIL internal standard allowed for the successful determination of ivabradine concentrations in healthy volunteers. researchgate.net The method demonstrated linearity over a concentration range of 0.100 to 60.0 ng/mL for ivabradine. researchgate.net

The analysis of related substances, including impurities and degradation products, is also a critical aspect of pharmaceutical research. nih.gov Forced degradation studies, which expose the drug to stress conditions like acid, base, oxidation, and light, are performed to identify potential degradation products. nih.gov The use of a reliable internal standard like this compound in stability-indicating methods ensures accurate quantification of the parent drug as it degrades and helps in monitoring the formation of related substances. researchgate.net

Table 3: Linearity Data for Ivabradine Quantification

Concentration (µg/ml)Peak Area
4.2120543
8.4241876
12.6362459
21.0605112
31.6908765

This interactive table presents example data showing the linear relationship between concentration and analytical response. The regression equation for such data is often y = mx + c with a correlation coefficient (r²) ≥ 0.999. researchgate.netwjpmr.com

Application in Investigational Drug Product Quality Control and Research

Stable isotope products and impurity reference standards are vital tools in pharmaceutical research and quality control (QC). synzeal.com They are used throughout the drug development lifecycle, including in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings, method validation, and stability studies. synzeal.com

In the context of quality control, this compound can be used as an internal standard in assays designed to determine the purity and potency of the ivabradine active pharmaceutical ingredient (API) and its finished dosage forms. humanjournals.comsynzeal.com By ensuring the accuracy and precision of these QC tests, the use of a SIL internal standard helps to confirm that each batch of the drug product meets the required specifications before release. Furthermore, in research settings, such standards are indispensable for the identification of unknown impurities and for conducting comprehensive stability evaluations of new formulations. synzeal.com

Theoretical and Mechanistic Aspects of Ivabradine Impurity Formation

Degradation Pathways of Ivabradine (B130884) Leading to Related Impurities (General Context)

Forced degradation studies, or stress testing, are performed to understand the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing. nih.govajpaonline.com These studies help to identify potential degradation products and establish the degradation pathways of the API. nih.govajpaonline.com Studies have shown that Ivabradine is susceptible to degradation when exposed to factors such as acid, base, oxidizing agents, light, and increased temperature. nih.gov

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of chemical bonds by reaction with water. The rate of hydrolysis is often dependent on the pH of the solution. mdpi.com Forced degradation studies on Ivabradine have explored its stability in both acidic and alkaline conditions. nih.gov

Under acidic hydrolysis conditions (e.g., using 2 M HCl at 80°C for 24 hours), Ivabradine degrades to form several products. nih.gov High-performance liquid chromatography (HPLC) analysis has identified three primary acid degradation products, designated as H1, H2, and H3. nih.gov

In alkaline conditions (e.g., using 1 M NaOH at 80°C for 24 hours), Ivabradine also undergoes degradation, although perhaps to a different extent than in acidic media. nih.gov A notable degradation product formed under basic hydrolysis is designated as N1. nih.gov The formation of these hydrolytic impurities underscores the importance of controlling pH during the manufacturing and storage of Ivabradine formulations. nih.gov

Table 1: Summary of Hydrolytic Degradation Products of Ivabradine
ConditionIdentified Degradation Products
Acidic Hydrolysis (2 M HCl, 80°C, 24h)H1, H2, H3
Alkaline Hydrolysis (1 M NaOH, 80°C, 24h)N1

Oxidative degradation can significantly affect the stability of drug substances. googleapis.com Ivabradine has been shown to be particularly sensitive to oxidative stress. nih.gov The greatest cause of decomposition is believed to be the oxidation of the α-carbon in the amide functional group of the Ivabradine molecule, which reacts with oxygen. googleapis.com This can lead to the formation of an impurity known as (S)-7,8-dimethoxy-3-{3-{N-[(4,5-dimethoxy benzocyclobut-1-yl)-methyl]-N-(methylaminopropyl}-4,5-dihydro-2H-3-benzazepin-1,2-dione, or "impurity F". googleapis.com

Studies using hydrogen peroxide (H₂O₂) as an oxidizing agent have demonstrated the complete degradation of Ivabradine. nih.gov The extent of degradation and the profile of the resulting impurities can vary with the concentration of H₂O₂ used (e.g., 3%, 7.5%, and 15%). nih.gov Key oxidative degradation products identified include Ox1, Ox4, and Ox5. nih.gov Notably, the peaks corresponding to Ox4 and Ox5 were observed to be smaller at higher concentrations of hydrogen peroxide, suggesting they may be intermediates that degrade further. nih.gov More recent studies have also identified two diastereomeric N-oxide impurities as major oxidative degradation products. rsc.org The formation of these oxidative impurities highlights the need to protect Ivabradine from atmospheric oxygen and other oxidizing agents, potentially through the inclusion of antioxidants in the formulation. googleapis.com

Photolytic degradation occurs when a molecule is degraded by exposure to light. ajpaonline.com The stability of Ivabradine under photolytic stress has been evaluated in both solution and solid states. nih.gov

When an aqueous solution of Ivabradine is exposed to light (e.g., 500 W/m²), it undergoes significant degradation. nih.gov After 24 hours of exposure, six distinct degradation products (UV1, UV2, UV3, UV4, UV5, UV6) were observed. nih.gov Complete decomposition of the parent drug was noted after 48 hours of exposure. nih.gov One of the identified photoproducts, UV4, is known to be the N-desmethyl metabolite of Ivabradine, which itself has some pharmacological activity. nih.govdrugbank.com

In contrast to its instability in solution, Ivabradine in its solid powder form proved to be much more durable. nih.gov No degradation products were revealed on the chromatogram after exposing the solid powder to irradiation for 120 hours. nih.gov This suggests that photolytic degradation is a more significant concern for liquid formulations or during processes where Ivabradine is in solution. nih.gov

Table 2: Summary of Ivabradine Degradation under Stress Conditions
Stress ConditionObservationKey Impurities
Acid HydrolysisDegradation observedH1, H2, H3
Alkaline HydrolysisDegradation observedN1
Oxidation (H₂O₂)Complete degradationOx1, Ox4, Ox5, N-oxides, Impurity F
Photolysis (Solution)Significant degradation after 24h, complete after 48hUV1, UV2, UV3, UV4, UV5, UV6
Photolysis (Solid)Durable; no degradation after 120hNone observed

Process-Related Impurity Formation during Ivabradine Synthesis (General Context)

Impurities in an active pharmaceutical ingredient can originate not only from degradation but also from the manufacturing process itself. google.comdaicelpharmastandards.com These process-related impurities may include unreacted starting materials, intermediates, chemical by-products, or derivatives of impurities present in starting materials. google.com The synthesis of a complex molecule like Ivabradine involves multiple steps, and each step presents an opportunity for impurity formation. smolecule.comchemicalbook.com

For example, one identified process-related impurity is 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo [d]azepin-2-one), known as IVA-9. researchgate.net The formation of such impurities can be influenced by the specific synthetic route, reaction conditions, solvents, and reagents used. researchgate.netakjournals.com Another potential impurity source is the use of ketone-based solvents during synthesis, which may introduce methyl vinyl ketone, a potential genotoxic impurity. akjournals.com Therefore, rigorous control and purification steps are essential during the synthesis of Ivabradine to ensure that process-related impurities are kept below acceptable limits. google.comgoogle.com

Interplay between Drug Substance Stability and Impurity Generation

The generation of impurities is directly linked to the stability of the drug substance. daicelpharmastandards.com The chemical stability of Ivabradine is influenced by its inherent molecular structure and its interaction with external factors such as temperature, humidity, and light. nih.govdaicelpharmastandards.com Unfavorable storage or transportation conditions, including exposure to extreme temperatures or humidity, can accelerate degradation and lead to the formation of impurities. daicelpharmastandards.com

For instance, studies have found that certain impurities increase over time, especially when Ivabradine hydrochloride is stored at temperatures above 25°C. google.com The results from forced degradation studies are crucial in this context. nih.gov By revealing the degradation pathways under various stress conditions (hydrolytic, oxidative, photolytic), they help in predicting which impurities are likely to form under normal storage conditions over the product's shelf-life. nih.govdaicelpharmastandards.com This knowledge allows for the development of stable formulations, for example, by including antioxidants to prevent oxidative degradation, and the establishment of appropriate storage and handling procedures to minimize impurity formation throughout the lifecycle of the drug product. googleapis.comdaicelpharmastandards.com

Regulatory and Quality Assurance Perspectives on Stable Isotope Labeled Impurity Standards

Role of Ivabradine (B130884) Impurity 7-d6 in Bioanalytical Method Validation Guidelines

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods. These guidelines emphasize the need for robust and reliable methods for the quantification of drugs and their metabolites in biological matrices.

The primary role of a stable isotope-labeled compound like Ivabradine impurity 7-d6 in this context is as an internal standard (IS) in chromatographic assays, most commonly Liquid Chromatography with Mass Spectrometry (LC-MS). The use of a SIL-IS is considered the gold standard because its physicochemical properties are nearly identical to the analyte of interest (in this case, Ivabradine impurity 7). This similarity ensures that any variability during sample preparation and analysis, such as extraction efficiency and matrix effects, affects both the analyte and the internal standard to the same degree, leading to more accurate and precise quantification. tandfonline.com

During bioanalytical method validation, the following parameters are assessed using the SIL-IS:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.

Matrix Effect: The alteration of analyte response due to interfering components in the biological matrix. The co-eluting SIL-IS helps to compensate for these effects.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

The use of this compound as an internal standard is crucial for developing a rugged and reliable bioanalytical method for the quantification of Ivabradine impurity 7 in pharmacokinetic and toxicokinetic studies. veeprho.com

Documentation and Certification Requirements for Reference Standards

The quality and reliability of any analytical measurement are directly dependent on the quality of the reference standards used. For a stable isotope-labeled impurity standard like this compound, comprehensive documentation and certification are essential to ensure its suitability for its intended use.

A Certificate of Analysis (CoA) is a critical document that accompanies the reference standard. This document should provide detailed information about the identity, purity, and characterization of the compound. axios-research.com

Table 2: Essential Components of a Certificate of Analysis for this compound

Parameter Description Analytical Techniques
Identity Confirmation Confirmation of the chemical structure and the position and extent of isotopic labeling. ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Chemical Purity Determination of the percentage of the desired compound, identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)
Isotopic Purity The percentage of the labeled compound that contains the desired number of deuterium (B1214612) atoms. Mass Spectrometry (MS)
Assay (Content) The amount of the substance in the reference material, often determined by a mass balance approach or quantitative NMR (qNMR). qNMR, Mass Balance (combining purity, water content, residual solvents, etc.)
Water Content Determination of the water content in the material. Karl Fischer Titration
Residual Solvents Identification and quantification of any remaining solvents from the synthesis process. Headspace Gas Chromatography (HSGC)
Storage Conditions Recommended conditions to ensure the stability of the reference standard over time. N/A

| Retest/Expiry Date | The date until which the certified values are considered valid. | N/A |

Manufacturers of reference standards should operate under a robust quality management system, such as ISO 17034, which outlines the general requirements for the competence of reference material producers. This ensures that the production and certification of standards like this compound are conducted with the highest level of scientific rigor and quality control.

Future Research Trajectories for Ivabradine Impurity 7 D6 and Stable Isotope Labeled Impurities

Advancements in Synthetic Routes for Complex Labeled Impurities

The synthesis of complex deuterated molecules is evolving beyond traditional methods that rely on isotopically enriched starting materials. x-chemrx.com Research is increasingly focused on developing more efficient, cost-effective, and selective labeling techniques, particularly for intricate structures like pharmaceutical impurities.

Key areas of advancement include:

Late-Stage Functionalization: This approach introduces isotopes at a late stage of the synthesis, which is atom-economical and avoids the need to construct an entire molecule from labeled precursors. x-chemrx.commusechem.com A primary method is the direct hydrogen isotope exchange (HIE), which swaps hydrogen atoms with deuterium (B1214612) from a source like deuterium oxide (D₂O). x-chemrx.commusechem.com

Flow Chemistry: The integration of flow chemistry offers significant advantages over traditional batch synthesis. x-chemrx.comadesisinc.com It provides precise control over reaction parameters like temperature and time, leading to improved mixing, enhanced safety, higher yields, and purer products. x-chemrx.comchemicalbook.com

Novel Catalysis: The development of new catalysts, including those based on iridium, ruthenium, and nanoparticles, is enhancing the efficiency and selectivity of HIE reactions. musechem.com These catalysts can direct deuterium to specific positions within a molecule, which is crucial for studying metabolic pathways. scispace.com

Enzymatic Synthesis: Using enzymes to selectively incorporate deuterium offers a high degree of precision, allowing for labeling at specific molecular sites under mild reaction conditions. simsonpharma.com

These innovative synthetic strategies are making the production of complex labeled impurities more accessible and sustainable. adesisinc.com

Synthetic AdvancementDescriptionKey Benefits
Late-Stage H/D Exchange Swapping hydrogen for deuterium on a nearly complete molecule using sources like D₂O. x-chemrx.comCost-effective, atom-economical, avoids lengthy de novo synthesis. x-chemrx.com
Flow Chemistry Continuous reaction process with precise control over conditions. chemicalbook.comImproved safety, higher yields, enhanced purity, better scalability. adesisinc.comchemicalbook.com
Advanced Catalysis Use of catalysts (e.g., Iridium, Ruthenium) to direct the position of labeling. musechem.comHigh regioselectivity, efficiency in labeling complex molecules. x-chemrx.com
Enzymatic Labeling Utilization of enzymes to incorporate deuterium at specific molecular positions. simsonpharma.comHigh specificity, mild reaction conditions. simsonpharma.com

Integration of Ivabradine (B130884) Impurity 7-d6 in Emerging Analytical Platforms

Ivabradine impurity 7-d6, as a stable isotope-labeled internal standard (SIL-IS), is critical for ensuring the accuracy and reliability of quantitative bioanalysis. crimsonpublishers.com Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it serves as an ideal internal standard. researchgate.net Because a SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. researchgate.net This allows it to accurately correct for variations in sample preparation (extraction recovery) and instrumental analysis (matrix effects), which is a major challenge in complex biological matrices like plasma. clearsynth.comresearchgate.netnih.gov

Future integration will see compounds like this compound used in a variety of advanced platforms:

High-Resolution Mass Spectrometry (HRMS): In techniques like Quadrupole Time-of-Flight (Q-TOF) MS, labeled standards help in the characterization and quantification of impurities and degradation products, even at very low levels. nih.gov

Metabolomics: Isotope labeling is a key tool in metabolomics for tracing metabolic pathways and identifying novel metabolites. adesisinc.comcrimsonpublishers.com By introducing a labeled compound, researchers can track its transformation within a biological system, providing critical insights into drug metabolism.

Quantitative Proteomics: SIL standards are fundamental to quantitative proteomics, where they enable precise measurement of protein and peptide concentrations in complex samples. adesisinc.com

Impurity Profiling and Stability Studies: Labeled impurities are essential for developing and validating robust analytical methods for impurity profiling and for assessing the degradation pathways of drug substances. pharmaffiliates.com

The use of a SIL-IS like this compound is essential for correcting inter-individual variability in patient samples, a factor that cannot be accounted for by using a structural analog as an internal standard. nih.gov

Analytical PlatformRole of this compoundResearch Benefit
LC-MS/MS Internal standard for quantification. crimsonpublishers.comCorrects for variability in sample recovery and matrix effects, ensuring accurate measurement. clearsynth.comnih.gov
High-Resolution MS Reference for identifying and quantifying trace-level impurities. nih.govEnhances sensitivity and specificity in complex impurity profiling.
Metabolomics Tracer for metabolic pathway analysis. adesisinc.comElucidates drug metabolism and helps identify unknown metabolites. scispace.com
Stability Testing Standard for validating methods that monitor drug degradation. Ensures accurate assessment of a drug's shelf-life and degradation products. pharmaffiliates.com

Broader Applications of Deuterated Standards in Pharmaceutical Sciences Beyond Current Scope

The application of deuterated compounds extends far beyond their role as internal standards. The "deuterium kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes, is being actively explored to create better drugs. simsonpharma.comnih.gov This strategy, sometimes called a "deuterium switch," involves selectively replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule. nih.gov

Future research trajectories for deuterated compounds in pharmaceutical sciences include:

Improving Pharmacokinetic (PK) Profiles: Deuteration can slow the rate of drug metabolism, potentially leading to a longer drug half-life, reduced dosing frequency, and lower required doses. nih.govnih.govisotope.com This can also decrease the formation of toxic metabolites, thereby improving a drug's safety profile. simsonpharma.comnih.gov Deutetrabenazine is a notable example of an FDA-approved drug that utilizes this principle. nih.govwikipedia.org

Drug Discovery and Development: Deuteration is no longer just for modifying existing drugs; it is being integrated into the early stages of drug discovery to optimize novel drug candidates. nih.gov Deucravacitinib is the first example of a novel deuterated drug approved by the FDA. nih.gov

Bioavailability and Bioequivalence Studies: Stable isotopes are well-suited for use in human studies to assess drug absorption and compare different formulations. crimsonpublishers.comnih.gov Labeled and unlabeled versions of a drug can be administered simultaneously via different routes to precisely determine bioavailability. crimsonpublishers.com

Personalized Medicine: As understanding of individual metabolic differences grows, deuterated compounds could be used in clinical pharmacokinetic studies to help tailor drug regimens for individual patients. pharmaffiliates.com

The strategic incorporation of deuterium into drug molecules represents a significant opportunity to enhance therapeutic effectiveness and safety, and its application is expected to grow as synthetic methods become more sophisticated. nih.govnih.gov

Application AreaPrinciple of DeuterationPotential Therapeutic Advantage
Pharmacokinetics (PK) Kinetic Isotope Effect slows C-D bond cleavage. nih.govImproved metabolic stability, longer half-life, reduced formation of toxic metabolites. nih.govisotope.com
Drug Discovery "Deuterium switch" to enhance properties of existing drugs or optimize new candidates. nih.govEnhanced efficacy, improved safety profile, extended drug lifecycle. pharmaffiliates.comnih.gov
Clinical Studies Use as tracers in bioavailability and bioequivalence studies. crimsonpublishers.comAccurate assessment of drug absorption and formulation performance. nih.gov
Toxicology Studying the mechanisms of drug metabolism-mediated toxicity. nih.govBetter prediction and mitigation of adverse drug effects.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying Ivabradine impurity 7-d6 in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method, utilizing columns such as C18 or phenyl-hexyl stationary phases. Mobile phases often combine acetonitrile and methanol with phosphate buffers (pH 3.0–5.0). Critical parameters include column selectivity, buffer pH, and gradient elution programs. Detection is typically performed using UV absorbance at 240–280 nm. For impurity 7-d6, baseline separation from structurally similar impurities (e.g., III, V, VI) requires optimization of organic modifier ratios and temperature .

Q. How is this compound synthesized, and what are the critical steps in its preparation?

  • Methodological Answer : The impurity arises during the synthesis of Ivabradine intermediates, particularly during nucleophilic substitution and condensation steps. Key synthetic steps include:

Nucleophilic substitution of 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-ketone.

Sulfonic acid esterification to stabilize reactive intermediates.

Condensation under controlled pH and temperature to minimize dimerization.
Purity is ensured via recrystallization and validated HPLC methods .

Advanced Research Questions

Q. How can chemometric tools like Principal Component Analysis (PCA) and Box-Behnken Design (BBD) optimize chromatographic separation of this compound?

  • Methodological Answer :

  • PCA reduces multidimensional resolution data into principal components to rank column performance. For example, columns are evaluated at varying pH (3.0–5.0), with resolution metrics for critical peak pairs (e.g., impurity VII vs. VI) forming the input matrix. PCA score plots reveal optimal columns (e.g., phenyl-hexyl) for resolving tautomers .
  • BBD optimizes parameters (e.g., flow rate, gradient time, temperature) via response surface modeling. Derringer’s desirability function combines resolutions of co-eluting impurities into a single criterion, enabling systematic optimization .

Q. What strategies resolve tautomeric and diastereoisomeric forms of this compound during analysis?

  • Methodological Answer :

  • Tautomers (e.g., VII_1 and VII_2) : Adjust mobile phase composition (e.g., acetonitrile:methanol ratio) to exploit polarity differences. Low-pH buffers (pH 3.0) enhance separation on phenyl-hexyl columns .
  • Diastereoisomers (e.g., X_1 and X_2) : Use chiral columns or derivatization with chiral agents. Temperature-controlled HPLC (e.g., 25°C) improves peak symmetry .

Q. How do molecular modeling and mutagenesis studies elucidate the interaction of this compound with biological targets?

  • Methodological Answer : Homology modeling of HCN4 channels identifies residues in the S6 domain (e.g., Ile572, Thr573) critical for binding. Mutagenesis (e.g., Thr573Ala) reduces binding affinity, confirmed via electrophysiological assays. Molecular docking simulations predict binding modes, highlighting hydrophobic interactions with the channel pore .

Q. How can researchers address variability in impurity quantification across different analytical methods?

  • Methodological Answer :

  • Cross-validation : Compare results from RP-HPLC, LC-MS, and NMR to identify systematic biases.
  • Robustness testing : Vary pH (±0.2), column batches, and injection volumes to assess method resilience.
  • Standardized reference materials : Use certified impurity standards to calibrate instruments and harmonize inter-lab results .

Key Considerations for Experimental Design

  • Avoiding Co-elution : Pre-screening columns using PCA minimizes trial-and-error in method development .
  • Handling Tautomers : Stability-indicating studies (e.g., stress testing at 40°C/75% RH) confirm method robustness for tautomer resolution .
  • Ethical Data Reporting : Disclose conflicts of interest and validate results via independent replication to maintain research integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.